2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Description
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-13-9-10-14(2)17(11-13)21-18(24)12-25-19-15-7-5-6-8-16(15)22-20(3,4)23-19/h5-11,22H,12H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGMXMMBZIWFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with acetic anhydride in the presence of a catalyst such as acetic acid.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazoline core with a suitable thiol reagent under reflux conditions.
Acetamide Formation: The final step involves the reaction of the intermediate with 2,5-dimethylphenylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to bind to various biological targets, potentially inhibiting their activity and leading to therapeutic effects . The sulfanyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Such as prazosin and doxazosin, which are used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Quinazolinone Derivatives: Such as erlotinib and gefitinib, which are used for the treatment of lung and pancreatic cancers.
Uniqueness
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is unique due to its specific structural features, including the presence of both the quinazoline core and the sulfanyl group. This combination may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Biological Activity
The compound 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule belonging to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
It features a quinazoline moiety linked to a sulfanyl group and a dimethyl-substituted phenyl acetamide. The unique combination of these functional groups suggests potential interactions with various biological targets.
The biological activity of quinazoline derivatives typically involves the inhibition of specific enzymes or receptors. For instance:
- Anticancer Activity : Quinazoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines by targeting pathways involved in cell cycle regulation and apoptosis.
- Antimicrobial Activity : The presence of the sulfanyl group may enhance interactions with thiol-containing biomolecules, potentially disrupting microbial metabolism.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Case Study : A study demonstrated that related quinazoline derivatives showed selective cytotoxicity against Caco-2 colorectal adenocarcinoma cells with viability reductions of up to 39.8% compared to untreated controls (p < 0.001) .
Antimicrobial Activity
The compound's structure suggests potential efficacy against various pathogens:
- Broad-spectrum Activity : Similar compounds have shown effectiveness against drug-resistant strains of Candida and Staphylococcus aureus . The sulfanyl group may play a crucial role in enhancing this activity through reactive thiol interactions.
Anti-inflammatory Properties
Quinazolines are also recognized for their anti-inflammatory effects:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound relative to other quinazoline derivatives.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)-N-(p-tolyl)benzamide | Amide structure | Anti-inflammatory |
| 1-(Trifluoromethyl)-1H-pyrrole | Pyrrole ring | Antimicrobial |
| 2-(4-Trifluoromethylphenyl)-1H-benzimidazole | Trifluoromethyl group | Anticancer |
This table illustrates how the unique combination of functional groups in our compound may confer distinct pharmacological properties not observed in others.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
